4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Overview
Description
The compound “4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol” is a pyridinylbenzamide compound1. It has shown potential as a therapeutic agent1. It has been extensively researched due to its potential applications in various fields of research and industry2.
Synthesis Analysis
The synthesis of this compound has gained attention in scientific research due to its potential biological applications3. However, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound is related to its molecular formula and weight. The molecular formula is C15H13F3N2O2, and the molecular weight is 294.27 g/mol2.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, it is known that it is a chemical compound that has been extensively researched4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and formula1. However, the specific physical properties like melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This reaction mechanism involves the direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, demonstrating the catalytic efficiency of DMAP·HCl in base-free conditions (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Reactivity
A series of 6-substituted-2,4-dimethyl-3-pyridinols, structurally related to the compound , have been synthesized and studied for their interesting antioxidant properties. The synthesis process involved aryl bromide-to-alcohol conversion, highlighting the potential of such pyridinols as effective phenolic chain-breaking antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine has been employed to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application utilized in situ surface plasmon resonance spectroscopy, demonstrating the compound’s capability to act as an effective adhesion layer for weak and strong polyelectrolytes (Gandubert & Lennox, 2006).
Electrospinning and Functionalization
Ethyl(hydroxyethyl)cellulose has been modified with derivatives including 4- [4-(dimethylamino)styryl]pyridine, a relative of the target compound. These modifications facilitated electrospinning with poly(methyl methacrylate), resulting in nanofibers with potential applications in fluorescent sensing and water detection (Dreyer, Stock, Nandi, Bellettini, & Machado, 2020).
Enantioselective Synthesis
Enantiomerically pure derivatives of 4-(dimethylamino)pyridines, akin to the compound in focus, have been synthesized through chemoenzymatic routes. These derivatives show potential as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Safety And Hazards
Future Directions
The future directions of research on this compound could involve further exploration of its potential applications in various fields of research and industry2. It is also possible that new synthesis methods could be developed to improve its production3.
properties
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-3-5-11(20)6-4-9/h3-8,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYJVNGDOPVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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